molecular formula C19H23F3N2O3S B12637657 C19H23F3N2O3S

C19H23F3N2O3S

Cat. No.: B12637657
M. Wt: 416.5 g/mol
InChI Key: YYLKKPXZEAULTD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide involves multiple steps. One common method includes the reaction of 3-pentan-2-yloxyphenylamine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23F3N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

5-(dibutyl-λ4-sulfanylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H23F3N2O3S/c1-3-5-10-28(11-6-4-2)15-16(25)23-18(27)24(17(15)26)14-9-7-8-13(12-14)19(20,21)22/h7-9,12H,3-6,10-11H2,1-2H3,(H,23,25,27)

InChI Key

YYLKKPXZEAULTD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CCCC

Origin of Product

United States

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